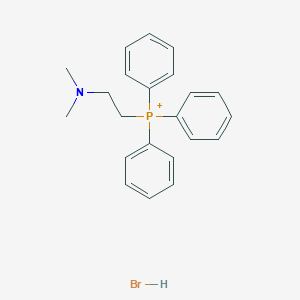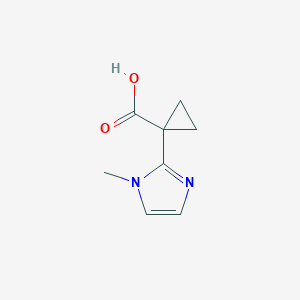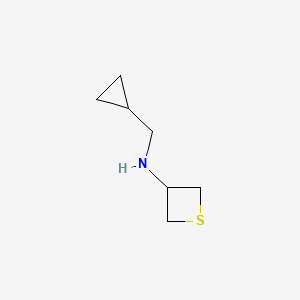
2-(Dimethylamino)ethyl-triphenylphosphanium;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)ethyl-triphenylphosphanium;hydrobromide is a chemical compound with the molecular formula C22H25BrNP. It is known for its applications in various fields, including organic synthesis and materials science. This compound is characterized by its almost white to yellow-brown powder form and is hygroscopic in nature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethyl-triphenylphosphanium;hydrobromide typically involves the reaction of triphenylphosphine with 2-(dimethylamino)ethyl bromide. The reaction is carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or other suitable methods to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)ethyl-triphenylphosphanium;hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromide ion.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which are essential in organic synthesis.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in nucleophilic substitution reactions, the bromide ion is replaced by another nucleophile, resulting in the formation of a new compound .
Scientific Research Applications
2-(Dimethylamino)ethyl-triphenylphosphanium;hydrobromide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: The compound is studied for its potential use in drug delivery systems and as a component in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in targeted drug delivery.
Industry: It is used in the production of advanced materials, such as polymers and nanocomposites
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)ethyl-triphenylphosphanium;hydrobromide involves its interaction with molecular targets through various pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its ability to form stable complexes with other molecules makes it a valuable tool in chemical synthesis and research .
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethyl bromide: Similar in structure but lacks the triphenylphosphanium group.
Triphenylphosphine: A related compound used in similar applications but without the dimethylaminoethyl group.
Uniqueness
2-(Dimethylamino)ethyl-triphenylphosphanium;hydrobromide is unique due to its combination of the dimethylaminoethyl group and the triphenylphosphanium moiety. This combination imparts distinct chemical properties, making it versatile for various applications in synthesis and research .
Properties
Molecular Formula |
C22H26BrNP+ |
|---|---|
Molecular Weight |
415.3 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl-triphenylphosphanium;hydrobromide |
InChI |
InChI=1S/C22H25NP.BrH/c1-23(2)18-19-24(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22;/h3-17H,18-19H2,1-2H3;1H/q+1; |
InChI Key |
YIIHEMGEQQWSMA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[6-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl]methanamine](/img/structure/B12824974.png)
![Rel-(1R,4R)-5-fluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B12824975.png)


![[7-oxo-2-(piperidin-4-ylcarbamoyl)-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate](/img/structure/B12824991.png)


![1-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one](/img/structure/B12825003.png)
![(S)-4-(8-amino-3-(1-but-2-ynoylpyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide](/img/structure/B12825017.png)




![1,1'-[(1R)-4,4',6,6'-Tetramethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-bis(3,5-dimethylphenyl)phosphine oxide]](/img/structure/B12825061.png)
